Methyl 2-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate
Overview
Description
Scientific Research Applications
Synthesis of Related Compounds :
- Methyl 2-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate is used as an intermediate in the synthesis of various compounds. For instance, it is a crucial intermediate in the synthesis of vandetanib, a drug used for certain types of cancer treatment (Zhuang Wei et al., 2010). Similarly, a study by Thornton and Jarman (1990) involves the compound in the metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines, demonstrating its utility in creating 4-methoxycarbonyl derivatives (T. Thornton, M. Jarman, 1990).
Pharmaceutical Applications :
- The compound has applications in pharmaceutical research, particularly in the development of new medicinal compounds. For instance, Hao et al. (2011) describe its use in the asymmetric synthesis of a key intermediate for CP-690550, a potent protein kinase inhibitor (B. Hao et al., 2011).
Catalysis and Chemical Reactions :
- In catalysis and novel chemical reaction development, the compound finds significant use. For example, Dong et al. (2017) discuss its role in alkoxycarbonylation of alkenes, a significant process in homogeneous catalysis (Kaiwu Dong et al., 2017).
Organic Synthesis Techniques :
- The compound is also involved in the development and optimization of synthetic routes for various chemical structures. A study by Xiao-kai (2013) explores its synthesis for the development of 6-methoxy-7-[(1-methyl-4-piperidine)]-4(3H)-quinazolone, highlighting its role in simplifying reaction conditions and increasing yield (S. Xiao-kai, 2013).
Advanced Organic Chemistry :
- It is also used in advanced organic chemistry research for the synthesis of complex molecules. For instance, Freund and Mederski (2000) discuss its use in creating spiro[indole-3,4′-piperidin]-2-ones, highlighting the versatility of the compound in creating complex organic structures (R. Freund, W. Mederski, 2000).
Enantioselective Synthesis :
- The compound is instrumental in enantioselective synthesis, which is crucial in producing chiral compounds for pharmaceutical applications. Jona et al. (2009) describe its use in the asymmetric synthesis of nociceptin antagonists, a class of compounds with significant therapeutic potential (H. Jona et al., 2009).
Properties
IUPAC Name |
methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carbonyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(24)20-13-9-11-21(12-10-13)16(22)14-7-5-6-8-15(14)17(23)25-4/h5-8,13H,9-12H2,1-4H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCZMTSCXACEBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401116876 | |
Record name | Benzoic acid, 2-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]carbonyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401116876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286263-55-5 | |
Record name | Benzoic acid, 2-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]carbonyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286263-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]carbonyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401116876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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